Thalidomide-O-C6-COOH is a synthetic compound derived from thalidomide, characterized by the incorporation of a carboxylic acid functional group. It serves as a cereblon ligand, which is pivotal in the development of Proteolysis Targeting Chimeras (PROTAC) technology. This compound is notable for its potential therapeutic applications, particularly in oncology and immunology.
Thalidomide-O-C6-COOH is synthesized from thalidomide, which was originally developed in the 1950s as a sedative but later found to have significant immunomodulatory and anti-cancer properties. The compound's synthesis typically involves chemical modifications to enhance its solubility and biological activity.
Thalidomide-O-C6-COOH belongs to the class of thalidomide derivatives, specifically categorized as a cereblon ligand. Its classification is significant due to its role in targeted protein degradation pathways, particularly within the context of cancer treatment.
The synthesis of Thalidomide-O-C6-COOH generally involves several key steps:
The synthesis can be performed through various methods, including:
The molecular structure of Thalidomide-O-C6-COOH includes:
The chemical formula is and it features a unique arrangement that enhances its binding affinity to cereblon.
The molecular weight of Thalidomide-O-C6-COOH is approximately 284.31 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm its structure .
Thalidomide-O-C6-COOH can undergo various chemical transformations:
Common reagents for these reactions include:
Thalidomide-O-C6-COOH primarily targets cereblon, a component of the E3 ubiquitin ligase complex. This interaction modulates several biochemical pathways, notably affecting inflammatory mediators.
The compound influences the release of cytokines such as tumor necrosis factor-alpha (TNF-a), contributing to its immunosuppressive and anti-inflammatory effects. Its pharmacokinetic profile indicates absorption rate-limited characteristics similar to those observed with thalidomide itself.
Thalidomide-O-C6-COOH exhibits:
The compound has moderate reactivity due to its functional groups, allowing it to participate in diverse chemical reactions while maintaining stability in biological systems .
Thalidomide-O-C6-COOH has several scientific uses:
Thalidomide-O-C6-COOH functions as a specialized cereblon (CRBN) recruiter within the cullin-RING ligase 4 (CRL4^CRBN^) complex. This compound is a synthetically modified derivative of thalidomide, featuring a hexanoic acid linker terminating in a carboxylic acid group (-COOH). This structural modification enables its integration into proteolysis-targeting chimeras (PROTACs) while retaining high-affinity binding to CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp388) [1] [2]. The glutarimide ring of Thalidomide-O-C6-COOH engages in critical hydrogen bonding with His378 and hydrophobic interactions with phenylalanine 402 and valine 388 of CRBN, mirroring the binding mode of parental immunomodulatory imide drugs [2] [9].
Table 1: Key Binding Interactions of Thalidomide-O-C6-COOH with Cereblon
CRBN Residue | Interaction Type | Chemical Group in Ligand |
---|---|---|
Trp380 | Hydrogen bonding | Glutarimide C2 carbonyl |
His378 | Hydrogen bonding | Glutarimide N1 |
Trp386/Trp388 | Hydrophobic packing | Aliphatic face of glutarimide |
Phe404 | Hydrophobic contact | Phthalimide ring |
Val388 | Van der Waals | Glutarimide C4 |
The hexanoic acid linker extends from the phthalimide C4-position, positioning the terminal carboxylic acid solvent-exposed and available for conjugation to target protein ligands. This orientation preserves CRBN’s recruitment efficiency while minimizing steric hindrance in ternary complex formation [4] [7]. Biochemical analyses confirm that Thalidomide-O-C6-COOH maintains a dissociation constant (K~d~) for CRBN comparable to unconjugated thalidomide derivatives (approximately 250-400 nM), validating its utility as a CRBN-binding warhead [1] [9].
As a CRBN-recruiting ligand, Thalidomide-O-C6-COOH enables the construction of heterobifunctional proteolysis-targeting chimeras that hijack the ubiquitin-proteasome system. When incorporated into a proteolysis-targeting chimera, the compound serves as the E3 ligase-binding moiety, connected via its C6-COOH linker to a target protein ligand. This architecture facilitates a catalytically active ternary complex: CRBN–proteolysis-targeting chimera–target protein [1] [8].
Upon complex formation, CRBN’s proximity to the target protein enables ubiquitin transfer from the E2 ubiquitin-conjugating enzyme to lysine residues on the target. The Cullin 4 scaffold positions the target protein within optimal distance (~30-40 Å) for efficient ubiquitination, with the hexanoic acid linker providing sufficient flexibility and length to accommodate diverse protein architectures [2] [3]. Structural studies reveal that Thalidomide-O-C6-COOH-based proteolysis-targeting chimeras exploit CRBN’s "adaptive neosubstrate recruitment" capability, where ligand binding induces conformational changes that create new protein-protein interaction interfaces [1] [5].
The ubiquitination efficiency correlates directly with the stability of the ternary complex. Thalidomide-O-C6-COOH’s optimal linker length (approximately 14 atoms from glutarimide nitrogen to carboxylic acid) enhances cooperativity between CRBN and the target protein, increasing proteolysis-targeting chimeras’ degradation efficacy. For example, proteolysis-targeting chimeras utilizing this ligand demonstrate enhanced degradation kinetics compared to shorter linker variants (e.g., C2 or C4 analogs), particularly for large or complex target proteins [4] [7].
Thalidomide-O-C6-COOH belongs to a broader class of CRBN-recruiting ligands optimized for proteolysis-targeting chimera design, alongside derivatives of lenalidomide and pomalidomide. Key differentiators include:
Table 2: Structural and Functional Comparison of CRBN-Recruiting Ligands
Ligand | Linker Type | CRBN K~d~ (nM) | Common Attachment Point | Proteolysis-Targeting Chimera Design Utility |
---|---|---|---|---|
Thalidomide-O-C6-COOH | Alkyl (C6) | ~250 | Phthalimide C4-position | High conjugation efficiency; moderate hydrophobicity |
Pomalidomide-C7-COOH | Alkyl (C7) | ~157 | Piperidine N-position | Extended reach; increased metabolic stability |
Lenalidomide-PEG~2~-C2-NH~2~ | PEG-alkyl | ~178 | Phthalimide C4-position | Enhanced solubility; potential immunogenicity |
Thalidomide-NH-PEG~3~-COOH | PEG-triazole | ~300 | Glutarimide N-position | High flexibility; larger ternary complex tolerance |
The carboxylic acid terminus (-COOH) provides a versatile conjugation handle for amide coupling with amine-containing target protein ligands, distinguishing it from azide- or alkyne-functionalized CRBN ligands (e.g., Pomalidomide-PEG~4~-azide) that require click chemistry for proteolysis-targeting chimera assembly [7] [10]. This feature simplifies synthetic routes and enhances proteolysis-targeting chimera yield, making Thalidomide-O-C6-COOH particularly valuable for rapid proteolysis-targeting chimera prototyping against novel targets. However, its moderate hydrophobicity may necessitate structural optimization to improve cell permeability for challenging targets [4] [9].
The ligand’s mechanism fundamentally differs from molecular glues (e.g., native thalidomide) by serving as a building block for heterobifunctional degraders rather than directly inducing neosubstrate binding. Nevertheless, its retention of the core glutarimide pharmacophore ensures maintained compatibility with CRBN’s evolutionary conserved degradation machinery [5] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1